molecular formula C14H19N3O4 B7436583 N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide

N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide

Cat. No.: B7436583
M. Wt: 293.32 g/mol
InChI Key: RTDUVADASKBJBX-UHFFFAOYSA-N
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Description

N-[4-(methylamino)phenyl]-N’-(oxan-4-yloxy)oxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a phenyl ring substituted with a methylamino group and an oxan-4-yloxy group, connected through an oxamide linkage.

Properties

IUPAC Name

N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-15-10-2-4-11(5-3-10)16-13(18)14(19)17-21-12-6-8-20-9-7-12/h2-5,12,15H,6-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDUVADASKBJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)NC(=O)C(=O)NOC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylamino)phenyl]-N’-(oxan-4-yloxy)oxamide typically involves the following steps:

    Formation of the Methylamino Phenyl Intermediate: This step involves the reaction of 4-nitroaniline with formaldehyde and formic acid to yield N-methyl-4-nitroaniline. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Oxan-4-yloxy Group Introduction: The oxan-4-yloxy group is introduced by reacting the methylamino phenyl intermediate with oxan-4-ol in the presence of a suitable catalyst.

    Oxamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production of N-[4-(methylamino)phenyl]-N’-(oxan-4-yloxy)oxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylamino)phenyl]-N’-(oxan-4-yloxy)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxamide derivatives.

Scientific Research Applications

N-[4-(methylamino)phenyl]-N’-(oxan-4-yloxy)oxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(methylamino)phenyl]-N’-(oxan-4-yloxy)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(methylamino)phenyl]acetamide: Similar structure but lacks the oxan-4-yloxy group.

    4-(methylamino)phenol: Contains the methylamino group but lacks the oxamide linkage.

Uniqueness

N-[4-(methylamino)phenyl]-N’-(oxan-4-yloxy)oxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

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